molecular formula C11H16ClNO3 B3167742 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine 1-oxide CAS No. 924663-39-8

2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine 1-oxide

Cat. No.: B3167742
CAS No.: 924663-39-8
M. Wt: 245.7 g/mol
InChI Key: FEEQDQKECPZTPQ-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine 1-oxide is a chemical compound with a complex structure that includes a pyridine ring substituted with chloromethyl, methoxypropoxy, and methyl groups, along with an oxide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine 1-oxide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of condensation reactions involving suitable starting materials.

    Introduction of Substituents: The chloromethyl, methoxypropoxy, and methyl groups are introduced through substitution reactions. These reactions often require specific reagents and catalysts to achieve the desired substitution pattern.

    Oxidation: The final step involves the oxidation of the pyridine ring to introduce the oxide functional group. This step may require oxidizing agents such as hydrogen peroxide or other suitable oxidants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Industrial methods may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine 1-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state products.

    Reduction: Reduction reactions can convert the oxide group back to the corresponding alcohol or other reduced forms.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine 1-oxide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine 1-oxide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine: Lacks the oxide functional group.

    4-(3-Methoxypropoxy)-3-methylpyridine: Lacks the chloromethyl group.

    2-(Chloromethyl)-3-methylpyridine 1-oxide: Lacks the methoxypropoxy group.

Uniqueness

2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine 1-oxide is unique due to the combination of its substituents and the presence of the oxide functional group

Properties

IUPAC Name

2-(chloromethyl)-4-(3-methoxypropoxy)-3-methyl-1-oxidopyridin-1-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO3/c1-9-10(8-12)13(14)5-4-11(9)16-7-3-6-15-2/h4-5H,3,6-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEEQDQKECPZTPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C[N+](=C1CCl)[O-])OCCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924663-39-8
Record name Pyridine, 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methyl-, 1-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=924663-39-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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